molecular formula C9H6BrClN2 B1381023 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine CAS No. 1820704-12-8

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine

Cat. No.: B1381023
CAS No.: 1820704-12-8
M. Wt: 257.51 g/mol
InChI Key: JPOOEUVVEVGYNP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a chemical compound with the CAS Number: 1820704-12-8 . It has a molecular weight of 257.52 and is solid in its physical form .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been covered in various studies . One of the strategies involves the condensation followed by a cyclization and decarboxylation . Another method involves the alkylation with 2-bromoethanol in the presence of cesium carbonate as a base .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H6BrClN2/c1-5-7 (10)9 (11)13-6-3-2-4-12-8 (5)6/h2-4H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a solid compound . It has a molecular weight of 257.52 .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is involved in various chemical reactions and synthesis processes. For instance, the amination of related bromo- and chloro-naphthyridines with potassium amide in liquid ammonia has been explored. This process results in the formation of amino-naphthyridines, indicating the potential of this compound in synthesizing amino derivatives through similar mechanisms (Czuba & Woźniak, 2010). Another study discusses the reaction of bromo- and chloro-naphthyridines, leading to various isomeric forms through substitution and rearrangement processes (Plas, Woźniak, & Veldhuizen, 2010).

Ligand Synthesis and Metal Complexes

1,5-Naphthyridine derivatives, similar to this compound, have been used in the synthesis of bidentate and tridentate ligands for Ru(II) complexes. The synthesis involves methodologies like Stille coupling and Friedlander condensation, indicating the compound's potential in complex ligand synthesis (Singh & Thummel, 2009).

Pharmacological Research

In pharmacological research, this compound can be a precursor or an intermediate for synthesizing various compounds. Studies have shown the synthesis of Schiff base compounds and the exploration of their antibacterial activities, where bromo- and chloro-naphthyridines play a critical role (Wang, Nong, Sht, & Qi, 2008).

Material Science and Organic Chemistry

In material science and organic chemistry, the compound's derivatives have been used for synthesizing heterocyclic compounds and studying their properties. This includes the synthesis of naphthyridine-based compounds with potential application in various fields (Fayyadh, 2018).

Properties

IUPAC Name

3-bromo-2-chloro-4-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOOEUVVEVGYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250795
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820704-12-8
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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